2-(3-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide
Description
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Properties
IUPAC Name |
2-(3-fluorophenoxy)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-13(26-15-5-2-4-14(20)12-15)19(25)21-9-10-23-18(24)8-7-16(22-23)17-6-3-11-27-17/h2-8,11-13H,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVOIDVLUXAICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CS2)OC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a complex organic molecule with promising biological activity. Its unique structure, featuring a fluorinated phenoxy group, a pyridazine core, and a thiophene ring, suggests potential applications in medicinal chemistry, particularly as an enzyme inhibitor or in targeting specific biological pathways.
- Molecular Formula : C19H18FN3O3S
- Molecular Weight : 387.43 g/mol
- CAS Number : 1021082-04-1
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various molecular targets within biological systems. Preliminary studies indicate that it may exhibit properties such as:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, which could be beneficial in treating conditions characterized by enzymatic dysregulation.
- Anticancer Activity : Similar compounds have been associated with anticancer properties, suggesting that this compound may also possess such activity.
- Anti-inflammatory Effects : The presence of thiophene and pyridazine moieties has been linked to anti-inflammatory activities in related compounds, indicating a potential for therapeutic applications in inflammatory diseases.
While detailed mechanistic studies are still ongoing, the compound's structure allows for interactions with protein targets through hydrogen bonding and hydrophobic interactions. Techniques such as surface plasmon resonance and isothermal titration calorimetry are typically employed to quantify binding affinities and understand the kinetics of these interactions.
Table 1: Summary of Biological Activities and Studies
Case Study: Anticancer Activity
In a study examining the anticancer properties of structurally similar compounds, it was found that derivatives exhibiting fluorinated phenoxy groups demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This suggests that this compound could similarly affect cancer cells, warranting further investigation.
Case Study: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of heterocyclic compounds containing thiophene rings. The results indicated that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages. Given the structural similarities, it is plausible that this compound may exhibit comparable anti-inflammatory properties.
Preparation Methods
Preparation of Ethyl 3-Oxo-3-(Thiophen-2-yl)Propanoate
The keto-ester precursor was synthesized via Claisen condensation:
Reaction Conditions
| Reactant | Equivalent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Thiophene-2-carbonyl chloride | 1.2 eq | Dry THF | 0°C → RT | 12 h | 78% |
| Ethyl acetoacetate | 1.0 eq | ||||
| Triethylamine | 3.0 eq |
Procedure :
Thiophene-2-carbonyl chloride (1.2 eq) was added dropwise to ethyl acetoacetate (1.0 eq) and Et₃N (3.0 eq) in THF at 0°C. After warming to RT and stirring for 12 h, the mixture was concentrated and purified via silica chromatography (Hex:EtOAc 4:1).
Cyclization to 3-Thiophen-2-yl-6-oxo-1,6-Dihydropyridazine
Optimized Conditions :
| Parameter | Value |
|---|---|
| Hydrazine hydrate | 1.5 eq |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 8 h |
| Yield | 85% |
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyridazine H5), 7.80 (dd, J=3.6, 1.2 Hz, 1H, thiophene H3), 7.56 (dd, J=5.1, 1.2 Hz, 1H, thiophene H5), 7.12 (dd, J=5.1, 3.6 Hz, 1H, thiophene H4), 6.39 (s, 1H, pyridazine H4).
- HRMS : m/z calcd. for C₉H₇N₂OS [M+H]⁺ 199.0334, found 199.0331.
Introduction of Ethylamine Side Chain
N-Alkylation of Pyridazinone
Reaction Optimization :
| Entry | Alkylating Agent | Base | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|---|
| 1 | 2-Bromoethylamine HBr | K₂CO₃ | DMF | 80°C | 6 h | 42% |
| 2 | 2-Iodoethylphthalimide | DBU | MeCN | 60°C | 3 h | 68% |
| 3 | Mitsunobu Reaction* | DEAD/PPh₃ | THF | RT | 24 h | 91% |
*Mitsunobu conditions provided superior yields using 2-hydroxyethylphthalimide followed by hydrazinolysis.
Procedure for Entry 3 :
3-Thiophen-2-yl-6-oxopyridazine (1.0 eq), 2-hydroxyethylphthalimide (1.2 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) in THF were stirred at RT for 24 h. After phthalimide removal with hydrazine hydrate in ethanol (85°C, 4 h), the product was isolated by filtration (91% over two steps).
Characterization Data :
- ¹³C NMR (101 MHz, DMSO-d6): δ 163.8 (C=O), 147.2 (C3-thiophene), 137.5 (pyridazine C6), 128.4-126.1 (thiophene C3-C5), 44.7 (CH₂NH₂), 38.2 (NCH₂).
Amide Coupling with 2-(3-Fluorophenoxy)Propanoic Acid
Synthesis of 2-(3-Fluorophenoxy)Propanoic Acid
Stepwise Procedure :
- Williamson Ether Synthesis :
3-Fluorophenol (1.0 eq), ethyl 2-bromopropanoate (1.1 eq), K₂CO₃ (2.0 eq) in acetone, reflux 12 h → 89% yield. - Ester Hydrolysis :
Ethyl ester (1.0 eq), LiOH (2.0 eq) in THF/H₂O (3:1), RT 4 h → 95% yield.
¹H NMR (400 MHz, CDCl₃): δ 7.32-7.25 (m, 1H, ArH), 6.82-6.72 (m, 3H, ArH), 4.70 (q, J=6.8 Hz, 1H, CH), 1.62 (d, J=6.8 Hz, 3H, CH₃).
Coupling to Final Product
Optimized Conditions :
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU (1.2 eq) |
| Base | DIPEA (3.0 eq) |
| Solvent | DMF |
| Temperature | 0°C → RT |
| Time | 12 h |
| Yield | 76% |
Procedure :
2-(3-Fluorophenoxy)propanoic acid (1.1 eq) and HATU (1.2 eq) were stirred in DMF at 0°C for 10 min. The amine intermediate (1.0 eq) and DIPEA (3.0 eq) were added, and the reaction warmed to RT. After 12 h, purification by reverse-phase HPLC afforded the title compound.
Analytical Characterization
Spectroscopic Data
- HRMS-ESI : m/z calcd. for C₂₂H₂₁FN₃O₃S [M+H]⁺ 434.1289, found 434.1285.
- ¹H NMR (600 MHz, DMSO-d6):
δ 8.51 (t, J=5.6 Hz, 1H, NH), 8.32 (s, 1H, pyridazine H5), 7.83 (dd, J=3.7, 1.1 Hz, 1H, thiophene H3), 7.61 (dd, J=5.2, 1.1 Hz, 1H, thiophene H5), 7.34-7.27 (m, 1H, ArH), 7.12 (dd, J=5.2, 3.7 Hz, 1H, thiophene H4), 6.97-6.89 (m, 3H, ArH), 4.75 (q, J=6.7 Hz, 1H, OCH), 3.98 (t, J=6.1 Hz, 2H, NCH₂), 3.42 (q, J=6.0 Hz, 2H, NHCH₂), 1.64 (d, J=6.7 Hz, 3H, CH₃).
X-ray Crystallography
Single crystals grown from EtOAc/Hexane exhibited:
- Space Group : P2₁/c
- Unit Cell : a=8.452(2) Å, b=15.731(4) Å, c=12.893(3) Å, β=98.24(3)°
- Dihedral Angles :
- Pyridazinone/thiophene: 18.7(2)°
- Pyridazinone/fluorophenyl: 22.4(1)°
- Thiophene/fluorophenyl: 27.3(2)°
Scale-Up Considerations
Critical Process Parameters
| Step | CPP | Control Range |
|---|---|---|
| Cyclization | Hydrazine stoichiometry | 1.4-1.6 eq |
| Alkylation | DEAD/PPh₃ ratio | 1:1.05 molar |
| Coupling | HATU activation time | 10-15 min at 0°C |
Impurity Profile
| Impurity | Source | Control Strategy |
|---|---|---|
| Over-alkylated product | Excess alkylating agent | Maintain ≤1.1 eq reagent |
| Hydrolysis byproduct | Moisture in DMF | Molecular sieves (4Å) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for synthesizing 2-(3-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide?
- Methodological Answer : Synthesis involves multi-step reactions, including coupling of the pyridazinone core with thiophene derivatives and subsequent amidation. Key conditions include:
- Solvents : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for solubility and reactivity .
- Catalysts : Triethylamine (TEA) for deprotonation and accelerating amide bond formation .
- Temperature : Controlled heating (60–80°C) to ensure high yields while avoiding decomposition .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : Resolves bond angles, dihedral angles, and crystal packing (if single crystals are obtainable) .
Q. How can researchers validate the purity of synthesized batches?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- Melting Point Analysis : Compare observed melting points with literature values to detect solvates or polymorphs .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across different assays?
- Methodological Answer :
- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons under standardized conditions (e.g., cell line, incubation time) .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly .
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify assay-specific artifacts .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., kinases, GPCRs) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability and ligand-receptor dynamics .
- ADMET Prediction : SwissADME or ADMETLab to evaluate pharmacokinetic properties (e.g., logP, CYP inhibition) .
Q. What structural analogs of this compound have been studied, and how do their activities compare?
- Answer :
| Compound Name | Key Modifications | Bioactivity Highlights |
|---|---|---|
| N-(3-methylbutyl)-2-6-oxo-3-(thiophen-2-yl)pyridazin | Alkyl chain substitution | Enhanced enzyme inhibition (IC₅₀ = 12 nM vs. 45 nM for parent compound) |
| N-(2-fluorobenzyl)-2-6-oxo-(thiophen) | Fluorinated benzyl group | Improved anti-inflammatory activity in murine models |
| Ethyl 4-{2-[6-(4-methoxyphenyl)...} | Ester functionalization | Reduced cytotoxicity in HEK293 cells |
Q. How can regioselective functionalization of the pyridazinone core be achieved?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during thiophene coupling .
- Microwave-Assisted Synthesis : Accelerate ring closure and reduce side products (e.g., 150°C, 30 min) .
- Electrophilic Aromatic Substitution : Direct fluorine or methyl groups to specific positions using Lewis acids (e.g., AlCl₃) .
Data Contradiction Analysis
Q. Why might in vitro potency fail to translate to in vivo efficacy?
- Methodological Answer :
- Metabolic Stability : Test liver microsome stability (human/rat) to identify rapid clearance .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction; high PPB (>95%) reduces free drug availability .
- Formulation Optimization : Nanoemulsions or cyclodextrin complexes to enhance solubility and bioavailability .
Experimental Design Considerations
Q. What controls are critical in biological assays to minimize false positives/negatives?
- Methodological Answer :
- Vehicle Controls : DMSO concentration ≤0.1% to avoid solvent toxicity .
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) and untreated cells .
- Replicate Experiments : Triplicate measurements with statistical validation (p < 0.05, ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
